

The Role of Sodium D-Tartrate in Protein Crystallization: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium D-tartrate is a salt of tartaric acid that has found utility as a precipitant in the screening and optimization of protein crystallization conditions. Its effectiveness stems from its ability to reduce the solubility of proteins in a controlled manner, thereby promoting the formation of well-ordered crystals suitable for X-ray diffraction analysis. The chirality of the tartrate molecule can also influence crystal packing and morphology, offering an additional variable to explore during the optimization process. This document provides detailed application notes and protocols for the use of **sodium D-tartrate** in protein crystallization experiments.

Application Notes

Sodium D-tartrate acts as a precipitating agent, one of the key components in a crystallization screen. By competing with the protein for water molecules, it effectively increases the protein concentration, pushing the solution towards a supersaturated state necessary for crystal nucleation and growth.

The choice between the D- and L-enantiomers of tartrate can have a significant impact on crystallization outcomes. For instance, studies on the protein thaumatin have shown that D-tartrate and L-tartrate can produce different crystal habits.[1][2] This stereochemical effect is



attributed to the specific interactions between the chiral tartrate molecules and the protein surface, which can influence crystal lattice contacts.

Sodium D-tartrate is often included in commercially available sparse matrix screening kits. These screens allow for the rapid testing of a wide range of chemical conditions to identify initial crystallization "hits." For example, Hampton Research's Crystal Screen™ includes potassium sodium tartrate, a related salt, in its panel of reagents.[3][4]

Key Considerations:

- Concentration: The optimal concentration of sodium D-tartrate is protein-dependent and typically ranges from 0.2 M to 2.0 M.
- pH: The pH of the crystallization solution is a critical parameter that influences both protein solubility and the charge state of the tartrate molecule. It should be systematically screened, typically in the range of 4.0 to 9.0.
- Temperature: Temperature affects protein solubility and the kinetics of crystallization. It is advisable to conduct screening at different, stable temperatures (e.g., 4°C and 20°C).
- Additives: The presence of other salts, buffers, or small molecules can influence the effectiveness of sodium D-tartrate.

Quantitative Data Summary

The following table summarizes successful crystallization conditions using tartrate salts for different proteins. This data can serve as a starting point for designing new crystallization screens.



Protei n	Tartrat e Salt	Tartrat e Conce ntratio n	Buffer	рН	Protei n Conce ntratio n	Metho d	Tempe rature	Refere nce
Thaum atin	Sodium D- tartrate	0.5 M	10 mM Sodium Phosph ate	7.3	47.0 mg/mL	Batch	4°C	 INVALI D-LINK- -[1][5]
Thaum atin	Sodium L- tartrate	0.5 M	10 mM Sodium Phosph ate	7.3	47.0 mg/mL	Batch	4°C	 INVALI D-LINK- -[1][5]
LptA	Potassi um Sodium Tartrate	1.0 M (initial screen)	0.1 M HEPES -HCl	7.5	Not specifie d	Hangin g Drop	20°C	 INVALI D-LINK- -[6]
LptA	Potassi um Sodium Tartrate	0.4 M (optimiz ed)	0.1 M HEPES -HCl	7.5	Not specifie d	Hangin g Drop	20°C	 INVALI D-LINK- -[6]

Experimental Protocols

Protocol 1: Preparation of Sodium D-Tartrate Stock Solution

Materials:

- Sodium D-tartrate dibasic dihydrate (FW: 230.08 g/mol)
- High-purity water (e.g., Milli-Q or equivalent)
- Magnetic stirrer and stir bar



0.22 μm sterile filter

Procedure:

- To prepare a 2.0 M stock solution, weigh 46.02 g of **sodium D-tartrate** dibasic dihydrate.
- Add the powder to a beaker containing approximately 80 mL of high-purity water.
- Stir the solution until the salt is completely dissolved.
- Adjust the final volume to 100 mL with high-purity water.
- Sterile-filter the solution using a 0.22 µm filter to remove any particulate matter.
- Store the stock solution at room temperature.

Protocol 2: Setting up a Hanging Drop Vapor Diffusion Experiment

This protocol describes a manual setup for a 24-well plate. The principles can be adapted for other formats, including 96-well plates and automated liquid handling systems.

Materials:

- Purified protein sample (typically 5-20 mg/mL in a low ionic strength buffer)
- Sodium D-tartrate stock solution (and other screen components)
- 24-well vapor diffusion plates (e.g., VDX plates)
- Siliconized glass cover slips
- · Pipettes and tips
- Sealing grease or tape

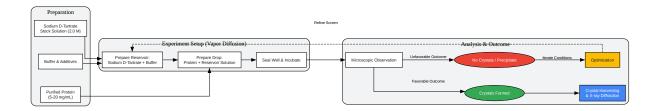
Procedure:



- Prepare the Reservoir: Pipette 500 μL of the crystallization screening solution (containing sodium D-tartrate at the desired concentration, buffer, and any other additives) into a well of the 24-well plate.
- · Prepare the Drop:
 - On a clean, siliconized cover slip, pipette 1 μL of your protein solution.
 - Pipette 1 μL of the reservoir solution from the corresponding well into the protein drop.
 - Avoid introducing bubbles. Gentle mixing by pipetting up and down a few times is optional.
- Seal the Well:
 - Carefully invert the cover slip so the drop is hanging.
 - Place the cover slip over the well, ensuring a good seal with the grease or tape. A slight twist can help create an airtight seal.
- Incubation:
 - Label the plate clearly.
 - Incubate the plate at a constant temperature (e.g., 4°C or 20°C) in a location free from vibrations.
- Observation:
 - Regularly observe the drops under a microscope over several days to weeks.
 - Record any changes, such as the appearance of precipitate, microcrystals, or single crystals.

Visualizations

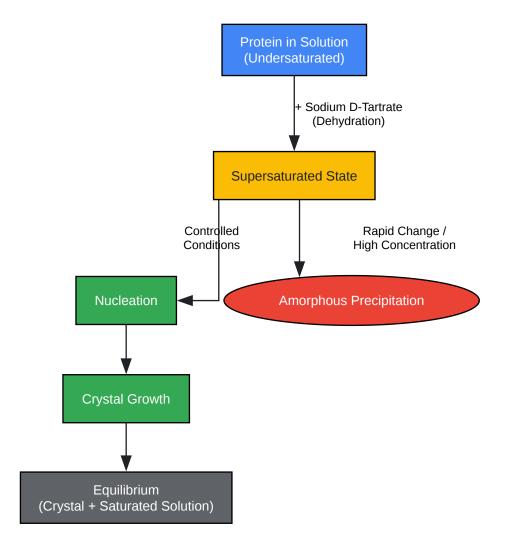




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Caption: Workflow for protein crystallization using **sodium D-tartrate**.





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Caption: Phase transitions in protein crystallization induced by **sodium D-tartrate**.

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